4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride
Overview
Description
The compound “4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride” is a type of piperazine derivative . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Liquid Chromatography-Tandem Mass Spectrometric Method
A study by Yang et al. (2004) developed a rapid, sensitive, and reproducible liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative determination of SCH 211803, a compound related to 4-(3-Chlorophenyl)-4-methylpiperidine, in rat and monkey plasma. This method supported pre-clinical studies, showcasing its utility in the precise measurement of specific compounds within biological samples (Yang et al., 2004).
Metabolism Studies
Jiang et al. (2007) focused on the metabolism of TM208, a compound with structural similarities to 4-(3-Chlorophenyl)-4-methylpiperidine, in rat bile. The study identified numerous metabolites, contributing to the understanding of the compound's biotransformation and highlighting its anticancer activity and low toxicity (Jiang et al., 2007).
Sensor Development for Environmental Monitoring
Yan et al. (2019) developed a photoelectrochemical sensor based on a heterojunction for detecting 4-Chlorophenol, a chlorinated organic pollutant. This research underscores the application of related compounds in environmental monitoring and the development of sensitive, selective detection methods (Yan et al., 2019).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of compounds structurally related to 4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride, such as cycloamino and oxime-linear phosphazenes, has been reported by Baran et al. (2007). These studies contribute to the field of organic chemistry, offering insights into novel synthetic routes and the properties of these compounds (Baran et al., 2007).
Pharmacological Activity
Saify et al. (2005) synthesized a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives and tested them as potential analgesic compounds. This study exemplifies the exploration of pharmacological activities of compounds within the same chemical family, focusing on their potential therapeutic applications (Saify et al., 2005).
properties
IUPAC Name |
4-(3-chlorophenyl)-4-methylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVACCJQQXQHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803581-63-6 | |
Record name | 4-(3-chlorophenyl)-4-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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